(+)-1,2-Bis((2S,5S)-2,5-diphénylphospholano)éthane

Vue d'ensemble

Description

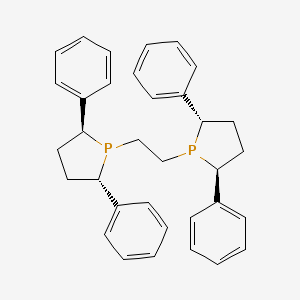

(+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane is a chiral ligand widely used in asymmetric synthesis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the field of organic chemistry.

Applications De Recherche Scientifique

(+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane is extensively used in scientific research due to its ability to induce high enantioselectivity in catalytic reactions. Some of its applications include:

Chemistry: Used as a chiral ligand in asymmetric hydrogenation and hydroformylation reactions.

Biology: Employed in the synthesis of chiral drugs and natural products.

Medicine: Utilized in the development of pharmaceuticals that require high enantiomeric purity.

Industry: Applied in the production of fine chemicals and agrochemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane typically involves the reaction of (2S,5S)-2,5-diphenylphospholane with ethylene. The reaction is carried out under inert conditions, often using a palladium catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 60-80°C and using anhydrous solvents to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The purity of the final product is achieved through multiple purification steps, including recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one of the phenyl groups is replaced by another substituent.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

Reduction: Lithium aluminum hydride; performed under anhydrous conditions.

Substitution: Various electrophiles can be used, and the reactions are often carried out in polar solvents like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphine derivatives.

Mécanisme D'action

The mechanism by which (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane exerts its effects involves the coordination of the ligand to a metal center, forming a chiral complex. This complex then interacts with the substrate, inducing asymmetry in the resulting product. The molecular targets include various transition metals such as palladium, platinum, and rhodium, which facilitate the catalytic process.

Comparaison Avec Des Composés Similaires

(+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane is unique due to its high enantioselectivity and versatility in various catalytic reactions. Similar compounds include:

®-BINAP: Another chiral ligand used in asymmetric synthesis but with different steric and electronic properties.

(S)-BINAP: The enantiomer of ®-BINAP, also used in asymmetric catalysis.

(R,R)-DIPAMP: A chiral ligand with similar applications but different structural features.

The uniqueness of (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane lies in its ability to provide high enantioselectivity across a wide range of reactions, making it a valuable tool in both academic and industrial settings.

Activité Biologique

(+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane, also known as (S,S)-Ph-BPE, is a chiral bidentate ligand that has garnered attention for its role in catalysis and potential biological applications. This compound is characterized by its unique phosphine structure which allows it to participate in various chemical reactions, particularly in asymmetric synthesis.

- Molecular Formula: C₃₄H₃₆P₂

- Molecular Weight: 506.61 g/mol

- Melting Point: 143–147 °C

- CAS Number: 824395-67-7

Biological Activity Overview

The biological activity of (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane primarily stems from its function as a chiral ligand in catalytic processes. Its applications span from organic synthesis to potential therapeutic uses.

Key Applications:

- Catalytic Reactions:

-

Potential Therapeutic Uses:

- The compound's chiral nature may lend itself to the development of pharmaceuticals with improved efficacy and reduced side effects.

- Research into its interactions with biological macromolecules could reveal insights into its potential as a drug candidate.

Research Findings

Recent studies have explored the utility of (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane in various contexts:

Case Study: Palladium-Catalyzed Reactions

A study published in the Journal of Organic Chemistry demonstrated the effectiveness of this ligand in facilitating selective amino- and alkoxycarbonylation reactions. The results indicated that the use of (S,S)-Ph-BPE led to higher yields and enantioselectivity compared to other ligands .

Table 1: Summary of Catalytic Performance

| Ligand | Reaction Type | Yield (%) | Enantioselectivity (%) |

|---|---|---|---|

| (S,S)-Ph-BPE | Amino-Carbonylation | 85 | 92 |

| Other Ligands | Various | 60-75 | 70-80 |

The mechanism by which (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane exerts its biological effects is largely linked to its ability to stabilize transition states in catalytic cycles. The phosphine groups coordinate with metal centers (e.g., palladium), enhancing the reactivity of substrates involved in organic transformations.

Propriétés

IUPAC Name |

(2S,5S)-1-[2-[(2S,5S)-2,5-diphenylphospholan-1-yl]ethyl]-2,5-diphenylphospholane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36P2/c1-5-13-27(14-6-1)31-21-22-32(28-15-7-2-8-16-28)35(31)25-26-36-33(29-17-9-3-10-18-29)23-24-34(36)30-19-11-4-12-20-30/h1-20,31-34H,21-26H2/t31-,32-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHAZLMVLLIMHT-CUPIEXAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(P(C1C2=CC=CC=C2)CCP3C(CCC3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](P([C@@H]1C2=CC=CC=C2)CCP3[C@@H](CC[C@H]3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824395-67-7 | |

| Record name | (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane, often abbreviated as (S,S)-Ph-BPE, contribute to the enantioselectivity observed in asymmetric hydroformylation reactions?

A: (S,S)-Ph-BPE acts as a chiral ligand, binding to the rhodium metal center in the catalyst. [, ] This interaction creates a chiral environment around the metal, which is crucial for enantioselective reactions. When the prochiral substrate, such as a disubstituted alkene [] or allylphthalimide [], coordinates to the Rh-((S,S)-Ph-BPE) complex, it can bind in different orientations. Due to the chirality induced by the (S,S)-Ph-BPE ligand, one orientation becomes energetically favored, leading to the preferential formation of one enantiomer of the product over the other.

Q2: What are the advantages of using paraformaldehyde as a syngas surrogate in asymmetric transfer hydroformylation (ATHF) as highlighted in the research using (S,S)-Ph-BPE? []

A: The study demonstrates that utilizing paraformaldehyde as a syngas surrogate in ATHF, with a catalyst system comprising commercially available [Rh(acac)(CO)2] (acac=acetylacetonate) and (S,S)-Ph-BPE, offers several benefits: []

- Enhanced Enantioselectivity: Remarkably, employing paraformaldehyde in ATHF can lead to higher enantioselectivities compared to conventional AHF using the same catalyst system. The paper reports enantiomeric excesses (ee) up to 96% in some cases. []

- Improved Catalyst Performance: The study indicates that the use of paraformaldehyde can result in increased turnover frequencies (TOFs) compared to traditional AHF conditions, highlighting improved catalyst efficiency. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.